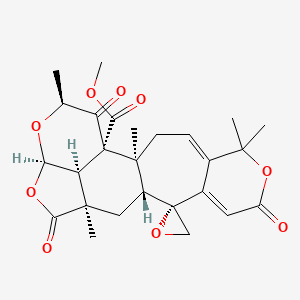
berkeleyacetal B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
berkeleyacetal B is a natural product found in Talaromyces ruber and Penicillium with data available.
Scientific Research Applications
Synthetic Studies and Core Architecture
Berkeleyacetals, including berkeleyacetal B, exhibit potent anti-inflammatory activity. They are structurally complex and pose synthetic challenges due to their dense oxygen functionality and polycyclic ring system. Research has focused on developing efficient strategies for synthesizing the tetracyclic core system of berkeleyacetal, leveraging cycloadditions and Achmatowicz rearrangement techniques (Márquez-Cadena, Zhang, & Tong, 2021).
Anti-Inflammatory Effects
Berkeleyacetal B and its variants have demonstrated significant anti-inflammatory effects. They inhibit the production of nitrogen oxide in macrophages, suppress the expression and secretion of key pro-inflammatory factors, and effectively inhibit the activation of neutrophils and the production of reactive oxygen species. These properties are attributed to the selective suppression of phosphorylation in key signaling pathways like NF-κB, ERK1/2, and IRF3 (Li et al., 2017).
Role in Inhibiting Inflammatory Pathways
Specifically, berkeleyacetal C has been isolated from Penicillium sp. and shown to inhibit NO production and iNOS protein induction in stimulated cells. It impacts key signaling molecules in the MyD88-dependent pathway and inhibits IRAK-4 kinase activity, thereby reducing inflammatory responses (Etoh, Kim, Tanaka, & Hayashi, 2013).
Genome Mining and Bioactive Compounds
Exploration of fungal genomes has led to the discovery of berkeleyacetal-related compounds through genome mining techniques. This approach has been valuable in uncovering novel natural products and enhancing our understanding of biosynthetic pathways (Tao et al., 2018).
Potential in Treating Inflammatory Disorders
Due to their strong anti-inflammatory effects, berkeleyacetals, including berkeleyacetal B, have potential for development into therapeutic agents for various inflammatory disorders. The mechanism of action predominantly involves the inhibition of key inflammatory signaling pathways (Li et al., 2017).
properties
Product Name |
berkeleyacetal B |
|---|---|
Molecular Formula |
C26H30O9 |
Molecular Weight |
486.5 g/mol |
IUPAC Name |
methyl (1S,2S,11R,12R,14R,17R,19S,21R)-2,6,6,14,19-pentamethyl-8,15,20-trioxospiro[7,16,18-trioxapentacyclo[12.6.1.02,12.05,10.017,21]henicosa-4,9-diene-11,2'-oxirane]-1-carboxylate |
InChI |
InChI=1S/C26H30O9/c1-12-18(28)26(21(30)31-6)17-19(33-12)34-20(29)23(17,4)10-15-24(26,5)8-7-13-14(25(15)11-32-25)9-16(27)35-22(13,2)3/h7,9,12,15,17,19H,8,10-11H2,1-6H3/t12-,15+,17+,19+,23+,24-,25-,26-/m0/s1 |
InChI Key |
XZKVBCSVEVIEBX-YJCISAIBSA-N |
Isomeric SMILES |
C[C@H]1C(=O)[C@@]2([C@@H]3[C@H](O1)OC(=O)[C@@]3(C[C@@H]4[C@@]2(CC=C5C(=CC(=O)OC5(C)C)[C@@]46CO6)C)C)C(=O)OC |
SMILES |
CC1C(=O)C2(C3C(O1)OC(=O)C3(CC4C2(CC=C5C(=CC(=O)OC5(C)C)C46CO6)C)C)C(=O)OC |
Canonical SMILES |
CC1C(=O)C2(C3C(O1)OC(=O)C3(CC4C2(CC=C5C(=CC(=O)OC5(C)C)C46CO6)C)C)C(=O)OC |
synonyms |
berkeleyacetal B |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2S)-3-[(6-O-beta-D-glucopyranosyl-beta-D-galactopyranosyl)oxy]propane-1,2-diyl dioctadecanoate](/img/structure/B1261478.png)
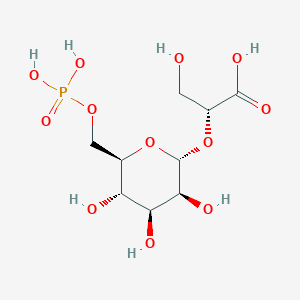

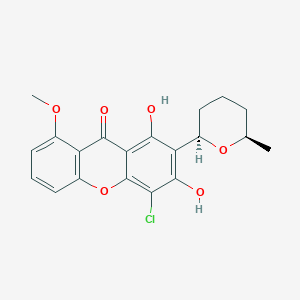
![N'-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-3H-benzimidazole-5-carbohydrazide](/img/structure/B1261485.png)

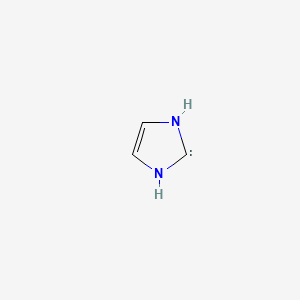

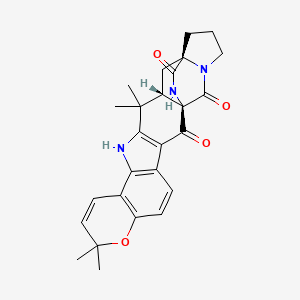

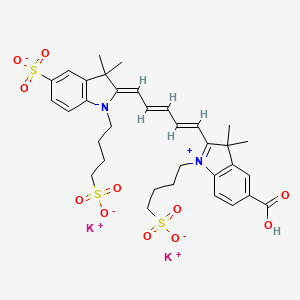

![N-(2,6-dichlorobenzyl)-3-[2-(2,6-dichlorophenyl)-6-quinolyl]-N-methylalanine](/img/structure/B1261500.png)
